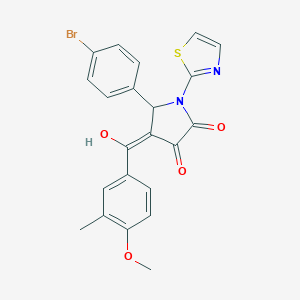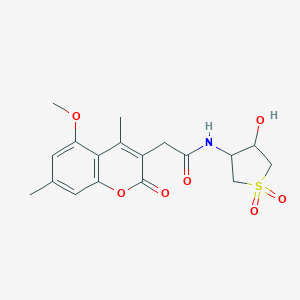
5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. This compound belongs to the class of pyrrolone derivatives and has been studied for its promising biological activities.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit bacterial growth. It has also been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its promising biological activities. It has shown potential as a therapeutic agent for various diseases and has been studied extensively in vitro and in vivo. However, one limitation is the complexity of its synthesis, which may limit its availability for research purposes.
Future Directions
There are many future directions for the study of 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, future studies could focus on optimizing its synthesis and developing more efficient methods for its production.
Synthesis Methods
The synthesis of 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process. The starting materials are 4-bromoaniline, 3-methyl-4-methoxybenzoic acid, and 2-aminothiazole. The reaction involves the use of various reagents and catalysts, including triethylamine, acetic anhydride, and phosphorus oxychloride. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in scientific research. This compound has shown promising results in various biological assays, including anti-cancer, anti-inflammatory, and anti-bacterial activities. It has also been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C22H17BrN2O4S |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H17BrN2O4S/c1-12-11-14(5-8-16(12)29-2)19(26)17-18(13-3-6-15(23)7-4-13)25(21(28)20(17)27)22-24-9-10-30-22/h3-11,18,26H,1-2H3/b19-17+ |
InChI Key |
TWBLCFYOTWTJPX-HTXNQAPBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)Br)/O)OC |
SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)Br)O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B263862.png)
![1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B263868.png)
methanone](/img/structure/B263877.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B263879.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide](/img/structure/B263880.png)
![1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide](/img/structure/B263886.png)
![3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B263887.png)

![N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B263892.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B263902.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}(2-methylimidazo[1,2-a]pyridin-3-yl)methanolate](/img/structure/B263903.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B263906.png)